Cas no 1807075-40-6 (3-Bromo-2-cyano-6-ethylphenylacetic acid)

3-ブロモ-2-シアノ-6-エチルフェニル酢酸は、有機合成化学において重要な中間体として利用される化合物です。臭素とシアノ基、エチル基を有するフェニル酢酸骨格を特徴とし、医薬品や農薬の合成において高い反応性を示します。特に、臭素原子の求電子性を活かした置換反応や、シアノ基を介した多様な変換が可能です。高い純度と安定性を備えており、精密有機合成に適しています。また、結晶性が良好なため取り扱いが容易で、実験室規模から工業的生産まで幅広く応用されています。

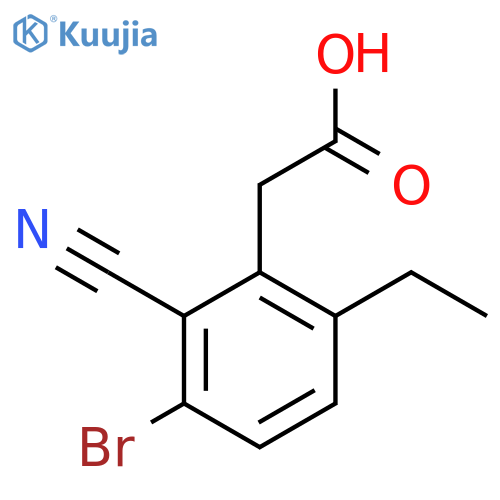

1807075-40-6 structure

商品名:3-Bromo-2-cyano-6-ethylphenylacetic acid

CAS番号:1807075-40-6

MF:C11H10BrNO2

メガワット:268.106602191925

CID:5038587

3-Bromo-2-cyano-6-ethylphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-cyano-6-ethylphenylacetic acid

-

- インチ: 1S/C11H10BrNO2/c1-2-7-3-4-10(12)9(6-13)8(7)5-11(14)15/h3-4H,2,5H2,1H3,(H,14,15)

- InChIKey: ZMHDFFKZPGYJMM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CC)=C(C=1C#N)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 61.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-Bromo-2-cyano-6-ethylphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000521-1g |

3-Bromo-2-cyano-6-ethylphenylacetic acid |

1807075-40-6 | 97% | 1g |

1,445.30 USD | 2021-07-06 |

3-Bromo-2-cyano-6-ethylphenylacetic acid 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

1807075-40-6 (3-Bromo-2-cyano-6-ethylphenylacetic acid) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量